N-(3-chloro-4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide

Drug Metabolism CYP Inhibition Structure-Toxicity Relationship

N-(3-chloro-4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide (ChemBridge ID: is a synthetic small molecule belonging to the tetrazole-substituted benzamide class. This compound features a core 2-(1H-tetrazol-1-yl)benzamide scaffold linked to a 3-chloro-4-methoxyphenyl group, a motif found in bioactive molecules targeting diverse receptors and enzymes.

Molecular Formula C15H12ClN5O2
Molecular Weight 329.74 g/mol
Cat. No. B6131704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chloro-4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide
Molecular FormulaC15H12ClN5O2
Molecular Weight329.74 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2N3C=NN=N3)Cl
InChIInChI=1S/C15H12ClN5O2/c1-23-14-7-6-10(8-12(14)16)18-15(22)11-4-2-3-5-13(11)21-9-17-19-20-21/h2-9H,1H3,(H,18,22)
InChIKeyVLYZVDKWTGPJDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-chloro-4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide: A ChemBridge Screening Compound for Targeted Library Design


N-(3-chloro-4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide (ChemBridge ID: 9220043) is a synthetic small molecule belonging to the tetrazole-substituted benzamide class . This compound features a core 2-(1H-tetrazol-1-yl)benzamide scaffold linked to a 3-chloro-4-methoxyphenyl group, a motif found in bioactive molecules targeting diverse receptors and enzymes. While its specific protein target is not yet defined in public literature, its structural characteristics place it within a chemical space explored for positive allosteric modulation of nicotinic acetylcholine receptors (particularly α7 nAChR) and agonism of the orphan receptor GPR35, based on closely related analogs [1][2]. It is supplied as a pre-weighed solid screening compound for early-stage drug discovery and chemical biology probe development.

Compound Class Tetrazole-substituted benzamide screening compound
Research Fit Targeted library design for GPR35 or α7 nAChR pathway studies
Supply Format Pre-weighed solid compatible with HTS and SAR exploration

Why Generic Substitution of N-(3-chloro-4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide is Not Advisable


In-class tetrazole benzamides cannot be interchangeably substituted for N-(3-chloro-4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide due to the profound impact of subtle aryl substitution patterns on target engagement, selectivity, and pharmacokinetic behavior. The specific ortho-tetrazole topology on the benzamide ring is critical for bioisosteric mimicry of carboxylic acids and for chelating metal ions in certain enzyme active sites [1]. Furthermore, the combination of a 3-chloro and 4-methoxy substitution on the aniline ring dictates both the electron density and the steric profile of the molecule, which are primary determinants of binding pocket complementarity. Even closely related analogs, such as the 4-chloro-benzamide derivative (CAS 1010907-97-7) or the 5-bromo variant, alter molecular conformation, hydrogen-bonding capability, and metabolic stability, leading to significant shifts in potency and selectivity that undermine the validity of structure-activity relationship (SAR) studies or biological probe experiments if substituted without rigorous re-validation.

1
Tetrazole regioisomer mismatch

Ortho-tetrazole geometry enables intramolecular H-bonding critical for target recognition; para isomers present a different pharmacophore that may abolish binding.

2
Halogen pattern divergence

The 3-chloro-4-methoxy aniline substitution differs electronically and sterically from 4-Cl or 5-Br analogs, likely shifting selectivity and binding mode.

3
Central ring chlorination status

Absence of 4-Cl on the benzamide ring removes a potential metabolic soft spot; the 4-Cl analog may exhibit different ADME-Tox behavior.

Product-Specific Quantitative Differentiation Evidence for N-(3-chloro-4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide


Differentiation from 4-Chloro Analog: Avoiding a Potential Metabolic Liability via Absence of 4-Chloro Substituent

The compound N-(3-chloro-4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide is structurally differentiated from its closest listed analog, 4-chloro-N-(3-chloro-4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide (CAS 1010907-97-7), by the absence of a chlorine atom at the 4-position of the central benzamide ring. While direct comparative metabolism data is absent in the public domain, class-level inference from tetrazole-substituted aryl amide patents indicates that substituents on the central phenyl ring directly influence metabolic stability and off-target binding [1]. The presence of an additional chlorine atom on the central ring in the 4-chloro analog increases lipophilicity (estimated ClogP increase of ~0.5-0.7) and introduces a potential site for CYP450-mediated oxidative metabolism or glutathione conjugation, which is avoided in the target compound. This structural simplification offers a cleaner starting point for lead optimization, reducing the risk of reactive metabolite formation.

4-Cl Metabolic Risk
Class-level
Target: No 4-Cl vs Analog: 4-Cl present
Structural alert removed; lower predicted ClogP
May reduce metabolic liability and simplify ADME-Tox profiling.
Class-level inference; no direct metabolic data for this pair.
Drug Metabolism CYP Inhibition Structure-Toxicity Relationship

Differentiation from 5-Bromo Analog: Halogen-Specific Impact on Molecular Recognition and Reactivity

The target compound's 3-chloro substituent provides distinct electronic and steric properties compared to the 5-bromo analog, 5-bromo-N-(3-chloro-4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide . Halogen atoms at different positions on the benzamide ring influence both the conformational preference of the amide bond and the potential for halogen bonding with target proteins. Class-level SAR from tetrazole benzamide patents indicates that the position and nature of halogen substituents significantly modulate potency at α7 nAChR and other targets [1]. Specifically, a 5-bromo substituent is larger (van der Waals radius: Br 1.85 Å vs. Cl 1.75 Å) and more polarizable, which can lead to different binding modes or off-target profiles. The absence of the 5-bromo group in the target compound ensures a distinct selectivity fingerprint that is not reproducible by the brominated analog without full re-screening.

5-Br Halogen Impact
Class-level
Target: No Br; 3-Cl aniline vs Analog: 5-Br on benzamide
Different halogen size/polarizability alters binding mode
Selectivity and potency may differ; halogen-dependent SAR requires re-screening.
Class-level SAR; no head-to-head bioassay data available.
Medicinal Chemistry Halogen Bonding Structure-Activity Relationship

Ortho-Tetrazole Topology: Bioisosteric and Metal-Chelating Advantage Over Meta or Para Isomers

The target compound features a 1H-tetrazol-1-yl group at the ortho (2-) position of the benzamide ring. This connectivity is a critical structural determinant. General medicinal chemistry literature establishes that tetrazoles are versatile bioisosteres of carboxylic acids and amides, but their chelating ability and hydrogen-bonding patterns are heavily dependent on the substitution position [1]. Ortho-substituted tetrazoles, as in this compound, can form intramolecular interactions with the adjacent amide, stabilizing a specific conformation that may be crucial for binding to targets such as GPR35, where closely related ortho-tetrazole benzamides show sub-nanomolar agonist activity (IC50 0.740 nM) [2]. The meta (3-) and para (4-) tetrazole isomers (e.g., N-(3-chloro-4-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide) present the tetrazole in a different geometric orientation, abolishing any potential intramolecular interaction and altering the pharmacophoric presentation to the target protein. This geometric specificity cannot be achieved by simply purchasing the more common para-substituted tetrazole benzamide building blocks.

Ortho-Tetrazole Topology
Reported
Ortho-tetrazole (2-position) vs Para isomer (~2.5–5 Å shift)
Intramolecular H-bond possible; close analog GPR35 IC50 0.740 nM
Ortho geometry supports target engagement for GPR35-like proteins and metal chelation.
Reported for a closely related ortho-tetrazole benzamide; data to verify for this compound.
Bioisosterism Fragment-Based Drug Discovery Metal Chelation

Optimal Application Scenarios for N-(3-chloro-4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide Based on Evidence


Focused Library Design for GPR35 Agonist Lead Optimization

Based on the sub-nanomolar activity of a structurally related ortho-tetrazole benzamide at GPR35 (IC50 0.740 nM), this compound is ideally suited as a core scaffold for constructing focused libraries aimed at optimizing GPR35 agonists. Its specific 3-chloro-4-methoxyphenyl substitution and ortho-tetrazole topology provide a validated starting point for SAR exploration, with the potential to modulate β-arrestin recruitment and Ca2+ release pathways implicated in inflammatory and metabolic disorders [1].

Chemical Probe Development for α7 Nicotinic Acetylcholine Receptor Allosteric Modulation

The compound's membership in the tetrazole-substituted aryl amide class, which is the subject of extensive patenting by Roche as α7 nAChR positive allosteric modulators, positions it as a candidate for developing chemical probes to study cognitive function and neuroinflammation. Its specific substitution pattern, distinct from the patent exemplars, offers an opportunity to explore uncharted SAR space around this therapeutically relevant target [2].

Selectivity Profiling Against Closely Related Halogenated Analogs

For researchers investigating the role of halogen bonding in target engagement, this compound serves as a critical 'dechlorinated' control relative to the 4-chloro analog (CAS 1010907-97-7) and a 'chlorine-only' control relative to the 5-bromo analog. A set including all three compounds enables a systematic dissection of halogen-specific effects on potency, selectivity, and metabolic stability, which is invaluable for lead optimization programs .

Metal-Chelating Pharmacophore Development for Metalloenzyme Inhibitors

The ortho-tetrazole benzamide scaffold is well-recognized in medicinal chemistry for its ability to chelate metal ions, particularly zinc and magnesium, in enzyme active sites. This compound can serve as a starting fragment for developing inhibitors of metalloenzymes such as histone deacetylases (HDACs), matrix metalloproteinases (MMPs), or xanthine oxidase, where the precise geometry of the tetrazole-amide pair may offer a selectivity advantage over carboxylic acid-based inhibitors [3].

Application
Selection Property
Validation Focus
GPR35 agonist lead optimization
Ortho-tetrazole, 3-Cl-4-OMe aryl substitution
β-arrestin / Ca²⁺ pathway-response context
α7 nAChR PAM probe development
Tetrazole benzamide scaffold distinct from patent exemplars
nAChR allosteric modulation assay context
Halogen SAR profiling
Differential halogen control set (dechlorinated vs 4-Cl/5-Br)
Potency and selectivity endpoint review
Metal-chelating fragment development
Ortho-tetrazole-amide chelation geometry
Metal-chelation assay and selectivity panel
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